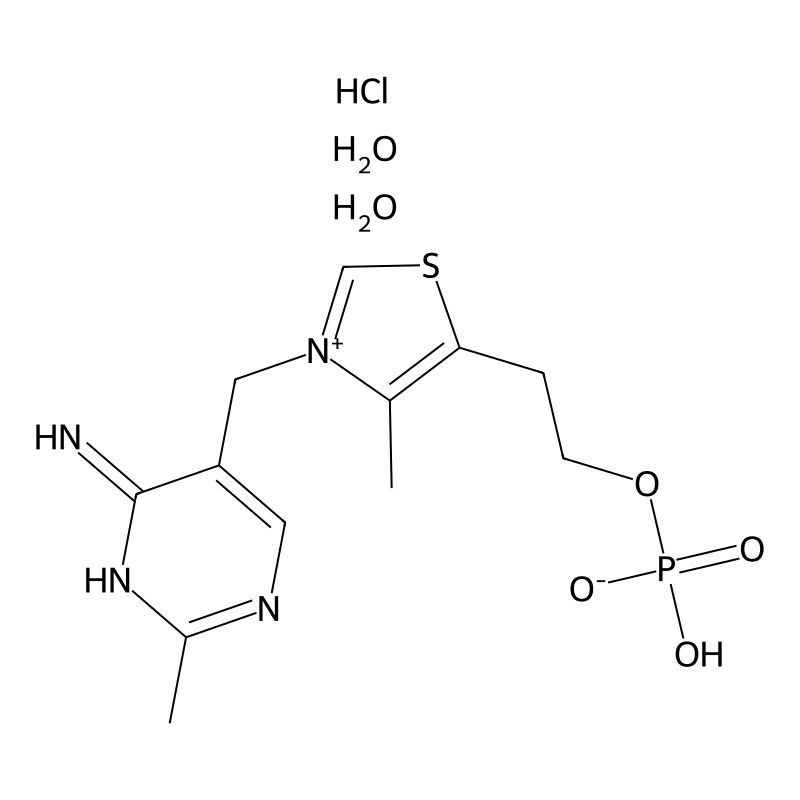

Thiamine phosphate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Energy Production and Cellular Function

ThDP is a key player in energy metabolism. It acts as a coenzyme for pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase complexes, enzymes within the Krebs cycle (citric acid cycle) []. These complexes facilitate the breakdown of glucose for energy production. Furthermore, ThDP is a coenzyme for transketolase, an enzyme in the pentose phosphate pathway, which generates precursors for nucleic acid synthesis and provides reducing equivalents for various cellular processes [].

Neurological Function and Disease

ThDP plays a critical role in nerve impulse transmission. Deficiency in ThDP can disrupt this process, leading to neurological disorders like Wernicke-Korsakoff syndrome []. Research investigates the potential therapeutic effects of ThDP supplementation in neurodegenerative diseases like Alzheimer's and Parkinson's, where ThDP deficiency is suspected to be a contributing factor [].

Plant Stress Response

Recent research explores the role of ThDP in plant biology. Studies suggest ThDP involvement in plant defense mechanisms against biotic (pathogens) and abiotic (environmental) stresses []. Understanding how ThDP influences these responses could lead to the development of strategies for improving plant resilience.

Additional Points:

- Research on ThDP also explores its potential applications in drug design. Scientists investigate the development of thiamine antagonists (antivitamins) that could target specific ThDP-dependent enzymes in the treatment of diseases like cancer and fungal infections.

Origin and Significance

TPP is synthesized within the body from thiamine by the enzyme thiamine diphosphokinase []. It plays a critical role in various metabolic pathways, acting as a coenzyme in numerous enzymatic reactions essential for energy production, carbohydrate metabolism, and amino acid synthesis []. Deficiency of TPP can lead to severe health consequences, including beriberi, a neurological disorder characterized by weakness, fatigue, and nerve damage.

Molecular Structure Analysis

TPP consists of a thiazole ring linked to an aminopyrimidine ring by a methylene bridge. One phosphate group is attached to the C2 position of the thiazole ring, while another phosphate group is attached to the C4' position of the aminopyrimidine ring []. The key features of the structure include:

- Heterocyclic Rings: The presence of two heterocyclic rings, thiazole and aminopyrimidine, contributes to the molecule's stability and reactivity.

- Phosphate Groups: The attached phosphate groups play a crucial role in TPP's function as a coenzyme by allowing it to bind to enzyme active sites and participate in the transfer of functional groups during enzymatic reactions.

Chemical Reactions Analysis

Synthesis:

TPP is synthesized from thiamine by the enzyme thiamine diphosphokinase:

where ATP (adenosine triphosphate) is the energy donor and ADP (adenosine diphosphate) is the product.

Reactions

TPP acts as a coenzyme in numerous reactions, including:

- Transketolase reaction: TPP facilitates the transfer of a two-carbon keto group between sugar molecules in the pentose phosphate pathway, a vital step in carbohydrate metabolism [].

- Pyruvate dehydrogenase complex: TPP participates in the decarboxylation of pyruvate to acetyl-CoA, a key step in cellular respiration.

- Branched-chain alpha-keto acid dehydrogenase complex: TPP is involved in the breakdown of branched-chain amino acids for energy production.

These are just a few examples, and TPP participates in many other enzymatic reactions.

Physical And Chemical Properties Analysis

- Solubility: TPP is likely water-soluble due to the presence of phosphate groups.

- Stability: TPP is relatively unstable in isolation and readily breaks down under acidic or alkaline conditions.

- Melting point and boiling point: Not available due to instability.

TPP functions as a coenzyme by undergoing reversible chemical modifications during enzymatic reactions. The phosphate groups act as handles for the enzyme to bind TPP while the thiazole ring acts as the site for chemical transformations. For example, in the transketolase reaction, TPP accepts a two-carbon keto group from one sugar molecule and then donates it to another sugar molecule [].

- Decarboxylation: Thiamine phosphate facilitates the decarboxylation of α-keto acids through a mechanism that involves the formation of a carbanion. This occurs when the ylide form of thiamine phosphate nucleophilically attacks the carbonyl carbon of the substrate, leading to bond cleavage adjacent to the carbonyl group .

- Transketolase Reaction: In the pentose phosphate pathway, thiamine phosphate acts as a cofactor for transketolase, enabling the transfer of two-carbon units between sugars .

- Pyruvate Dehydrogenase Complex: Thiamine phosphate plays a vital role in the conversion of pyruvate to acetyl-CoA, linking glycolysis to the citric acid cycle .

Thiamine phosphate is synthesized through enzymatic phosphorylation of thiamine. The key steps include:

- Formation of Thiamine Monophosphate: Thiamine is initially converted to thiamine monophosphate by the action of thiamine-phosphate synthase.

- Phosphorylation to Thiamine Diphosphate: Thiamine monophosphate is then phosphorylated by thiamine diphosphokinase using ATP as a phosphate donor, resulting in the formation of thiamine diphosphate (thiamine phosphate) and AMP .

Thiamine phosphate has several applications in both clinical and industrial settings:

- Nutritional Supplementation: It is often included in dietary supplements aimed at preventing or treating vitamin B1 deficiency.

- Pharmaceuticals: Due to its role in metabolic processes, it is investigated for potential therapeutic applications in conditions related to energy metabolism and neurological health .

- Food Industry: Thiamine phosphate is used as a food additive to enhance nutritional value and prevent deficiency-related disorders.

Research indicates that thiamine phosphate interacts with various enzymes and substrates, influencing metabolic pathways. Notably:

- Enzyme Affinity: Studies have shown that certain synthetic analogs of thiamine can exhibit higher affinity for thiamine-dependent enzymes than natural thiamine itself, suggesting potential therapeutic applications for these compounds .

- Regulatory Roles: Beyond its enzymatic functions, thiamine phosphate may also play roles in allosteric regulation and signaling pathways within cells .

Several compounds share structural or functional similarities with thiamine phosphate. Here are some notable examples:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| Riboflavin (Vitamin B2) | Contains ribityl side chain similar to B1 | Functions primarily as a precursor for flavin coenzymes |

| Pyridoxal Phosphate (Vitamin B6) | Contains a pyridine ring like B1 | Acts as a coenzyme for amino acid metabolism |

| Nicotinamide Adenine Dinucleotide (NAD) | Nucleotide structure with adenine | Central role in redox reactions and energy metabolism |

| Biotin (Vitamin B7) | Contains multiple rings similar to B1 | Essential for carboxylation reactions |

Thiamine phosphate stands out due to its specific role in decarboxylation and two-carbon transfer reactions, which are vital for energy production and metabolic regulation. Its unique ylide formation capability distinguishes it from other vitamins and cofactors involved in similar biochemical pathways .

Molecular Architecture of Thiamine Phosphate Esters

Thiamine phosphate esters represent a critical class of phosphorylated vitamin B1 derivatives that serve as essential cofactors in cellular metabolism [1]. The fundamental molecular architecture consists of a complex heterocyclic system linked to phosphate groups through an ethyl bridge, creating compounds with distinct structural and functional properties [2] [3]. Thiamine monophosphate exhibits the molecular formula C₁₂H₁₈N₄O₄PS⁺ with an average molecular weight of 345.334 g/mol, while thiamine diphosphate possesses the formula C₁₂H₁₉N₄O₇P₂S⁺ with a molecular weight of 425.314 g/mol [1] [15].

The structural organization of these compounds demonstrates remarkable complexity in their three-dimensional conformation [32]. Crystal structure analysis reveals that thiamine phosphate esters exist as zwitterionic species, with the negative pyrophosphate chain folded back over the positive ring portion of the molecule [32]. This unique conformational arrangement is determined by the formal charge distribution within the molecule and represents the energetically favorable state in both crystalline and solution phases [32] [34].

Pyrimidine-Thiazole Heterocyclic System

The pyrimidine-thiazole heterocyclic system forms the core structural framework of thiamine phosphate compounds [17] [20]. The pyrimidine ring contains a 4-amino-2-methylpyrimidine moiety that is connected via a methylene bridge to a 4-methyl-5-ethylthiazole ring system [15] [20]. This bicyclic arrangement creates a unique molecular architecture where the pyrimidine and thiazole rings are positioned in specific spatial relationships that are crucial for biological activity [16] [34].

The thiazole ring contains both nitrogen and sulfur heteroatoms, with the carbon atom at position 2 (between nitrogen and sulfur) exhibiting remarkable reactivity [17] [20]. This carbon center possesses a weakly acidic proton with a pKa of approximately 18, making it capable of forming carbanion intermediates essential for enzymatic catalysis [17]. The positive charge on the quaternary nitrogen adjacent to this reactive center provides stabilization for the resulting carbanion through electrostatic interactions [17] [20].

Crystal structure determinations have revealed that the pyrimidine ring adopts specific conformations relative to the thiazole moiety [34]. In enzyme-bound states, the molecule can exist in different conformational forms, including the V conformation where the pyrimidine ring is positioned to facilitate intramolecular proton transfer, and the S conformation which is more commonly observed in solution and crystalline states [18] [34]. The torsion angle between the rings, defined as C(5')-C(3',5')-(N3)-C(2), typically measures around 90°, while the angle N(3)-C(3',5')-C(5')-C(4') exhibits values near -70° [34].

Phosphate Group Coordination and Bonding Patterns

The phosphate groups in thiamine phosphate esters exhibit complex coordination patterns that significantly influence the molecular conformation and biological activity [3] [23]. In thiamine monophosphate, a single phosphate group is attached to the ethyl side chain of the thiazole ring through a phosphoester bond [1] [15]. The phosphate moiety displays characteristic dissociation behavior with pKa values of 5.90 and 7.55 for the two ionizable protons [28] [29].

Thiamine diphosphate contains a pyrophosphate group with two phosphorus atoms connected by a bridging oxygen [14] [23]. The oxygen atoms in the pyrophosphate group adopt a staggered conformation when viewed along the phosphorus-phosphorus axis, similar to the configuration present in inorganic pyrophosphate ions [32]. This structural arrangement is maintained even though the pyrophosphate exists as a monoionized monoester in the compound [32].

Metal ion coordination plays a crucial role in the bonding patterns of thiamine phosphate compounds [21] [23]. Magnesium ions demonstrate specific binding interactions with the pyrophosphate moiety, with coordination occurring through both direct binding to phosphate oxygen atoms and water-mediated interactions [21] [23]. The binding of magnesium ions influences the rate of proton exchange at the reactive C2 position of the thiazole ring, with enhancement observed above pH 5 and inhibition below pH 5 [21].

The phosphate groups also participate in extensive hydrogen bonding networks with surrounding molecules and protein environments [3] [23]. In riboswitch structures, the pyrophosphate group is coordinated by hexa-coordinated magnesium ions with octahedral geometry, demonstrating the versatility of phosphate coordination in biological systems [23]. These coordination patterns involve both terminal and bridging phosphate oxygen atoms, creating stable yet dynamic binding arrangements [23].

| Property | Thiamine Monophosphate | Thiamine Diphosphate |

|---|---|---|

| Molecular Formula | C₁₂H₁₈N₄O₄PS⁺ | C₁₂H₁₉N₄O₇P₂S⁺ |

| Average Molecular Weight (g/mol) | 345.334 | 425.314 |

| Monoisotopic Molecular Weight (Da) | 345.078637286 | 424.072 |

| CAS Registry Number | 495-23-8 | 154-87-0 |

| Charge State | +1 | +1 |

| Physical State | Solid | Powder |

| Color | White to Off-White | White |

| Water Solubility (25°C) | 4.94% (w/v) at pH 7.0 | 50 mg/mL (clear to slightly hazy) |

| Storage Temperature | 2-8°C | -20°C |

| pKa1 (phosphate) | 5.90 | ~6.6 |

| pKa2 (phosphate) | 7.55 | ~7.0 |

| Isoelectric Point | 3.96 | Not specified |

| LogP | -4.7 | -1.2 to -5.8 |

| Density (g/cm³) | 1.53 | Not specified |

| Melting Point (°C) | ~200 | Not specified |

Spectroscopic Characterization Methods

Nuclear Magnetic Resonance (NMR) Analysis of Covalent Intermediates

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of thiamine phosphate compounds and their covalent intermediates formed during enzymatic processes [5] [6]. Proton NMR analysis reveals characteristic chemical shift patterns that reflect the unique electronic environment of the heterocyclic system [37] [38]. The thiazole H2 proton, positioned between nitrogen and sulfur, appears most downfield at 9.2-9.8 ppm due to the electron-withdrawing effects of the adjacent heteroatoms [37].

The pyrimidine aromatic proton exhibits chemical shifts in the range of 8.9-9.1 ppm, with sensitivity to substitution patterns on the ring system [37] [38]. The methylene bridge connecting the two ring systems displays characteristic diastereotopic behavior, appearing at 5.4-5.8 ppm due to the chiral environment created by the asymmetric molecular framework [37]. Phosphoethyl protons adjacent to the phosphate group show chemical shifts at 4.2-4.6 ppm, with values dependent on the phosphorylation state of the molecule [37] [38].

Carbon-13 NMR spectroscopy provides detailed information about the carbon framework of thiamine phosphate compounds [38] [41]. The thiazole C2 carbon, which serves as the reactive center in enzymatic mechanisms, exhibits chemical shifts in the range of 165-175 ppm [41]. This carbon's chemical shift is particularly sensitive to ylide formation and covalent intermediate formation during catalytic processes [5] [6]. The pyrimidine carbons show characteristic patterns, with the methylated C2 appearing at 155-165 ppm and the amino-substituted C4 at 145-155 ppm [41].

Nitrogen-15 NMR studies have revealed significant insights into the electronic environment of the amino groups in thiamine phosphate compounds [40]. The pyrimidine 4-amino nitrogen exhibits chemical shifts of -290 to -295 ppm in the free state, with a remarkable upfield shift of approximately 4 ppm upon enzyme binding [40]. This shift indicates increased electron density at the nitrogen center in the enzyme-bound state, suggesting important electronic interactions with the protein environment [40].

Phosphorus-31 NMR spectroscopy serves as a powerful tool for characterizing the phosphate groups in thiamine compounds [42]. The α-phosphorus in monophosphate derivatives typically appears at -10 to -15 ppm, while the β-phosphorus in diphosphate compounds shows signals at -22 to -25 ppm [42]. The diphosphate system exhibits characteristic AB coupling patterns due to the two different phosphorus environments [42].

| Nucleus | Assignment | Chemical Shift (ppm) | Experimental Conditions | Notes |

|---|---|---|---|---|

| ¹H NMR | Thiazole H2 (between N and S) | 9.2-9.8 | D₂O, pH 7.0, 25°C | Most downfield due to electron-withdrawing effect of N⁺ and S |

| ¹H NMR | Pyrimidine H6 (aromatic) | 8.9-9.1 | D₂O, pH 7.0, 25°C | Aromatic proton, sensitive to pyrimidine substitution |

| ¹H NMR | Methylene bridge (N-CH₂) | 5.4-5.8 | D₂O, pH 7.0, 25°C | Diastereotopic due to chiral environment |

| ¹H NMR | Phosphoethyl CH₂ (adjacent to phosphate) | 4.2-4.6 | D₂O, pH 7.0, 25°C | Chemical shift depends on phosphorylation state |

| ¹³C NMR | Thiazole C2 (reactive carbon) | 165-175 | D₂O, pH 7.0, 25°C | Key carbon for catalytic mechanism, affected by ylide formation |

| ¹³C NMR | Pyrimidine C2 (methylated) | 155-165 | D₂O, pH 7.0, 25°C | Carbon bearing the methyl substituent |

| ¹⁵N NMR | Pyrimidine 4-amino nitrogen | -290 to -295 (free) | D₂O, pH 5.9, 25°C | Significant upfield shift upon enzyme binding (4 ppm) |

| ³¹P NMR | Phosphate α-phosphorus | -10 to -15 | D₂O, pH 7.0, 25°C | Single peak for monophosphate |

| ³¹P NMR | Phosphate β-phosphorus (diphosphate only) | -22 to -25 | D₂O, pH 7.0, 25°C | Characteristic AB pattern for diphosphate |

Advanced NMR techniques have enabled direct detection of covalent intermediates formed during thiamine-dependent enzymatic reactions [5] [6]. Time-resolved NMR spectroscopy allows monitoring of intermediate formation and decay, providing quantitative analysis of relative intermediate concentrations and determination of microscopic rate constants for individual catalytic steps [5] [6]. These studies have revealed the presence of specific intermediates such as the Michaelis-Menten complex, enamine intermediates, and various covalent adducts formed at the thiazole C2 center [8].

Fluorescence Properties of Thiochrome Derivatives

The fluorescence properties of thiochrome derivatives provide a highly sensitive analytical method for the determination of thiamine phosphate compounds [9]. Thiochrome derivatives are formed through the oxidative conversion of thiamine and its phosphate esters using specific oxidizing agents under alkaline conditions [9]. The resulting thiochrome compounds exhibit characteristic fluorescence properties that are exploited for quantitative analysis [9].

Cyanogen bromide serves as the preferred oxidizing agent for the conversion of thiamine phosphates to their corresponding thiochrome derivatives [9]. Under optimal conditions, thiochrome compounds exhibit excitation maxima at 365-375 nm and emission maxima at 430-440 nm [9]. The fluorescence intensity follows a specific order: thiochrome > thiochrome diphosphate > thiochrome monophosphate, with relative intensities of 10:9:8 respectively [9].

The pH dependence of fluorescence intensity demonstrates that thiochrome derivatives are most stable and exhibit maximum fluorescence in alkaline medium, specifically in the pH range of 9.0-12.0 [9]. Below pH 9, the fluorescence intensity decreases significantly, while above pH 13.6, decomposition of the thiochrome compounds leads to loss of fluorescence [9]. This pH sensitivity requires careful control of analytical conditions for accurate quantitative determinations [9].

Alternative oxidizing agents such as potassium ferricyanide can be employed, but they result in lower fluorescence intensities and shifted emission maxima [9]. When potassium ferricyanide is used, the emission maximum shifts to 450-460 nm, and the fluorescence intensity is reduced by approximately 50% due to quenching effects [9]. The quenching phenomenon arises from the absorption of fluorescence emission by potassium ferricyanide, which exhibits an absorption maximum near 420 nm [9].

| Compound | Excitation Maximum (nm) | Emission Maximum (nm) | Relative Fluorescence Intensity | Optimal pH Range | Oxidizing Agent | Analytical Applications |

|---|---|---|---|---|---|---|

| Thiochrome (Thc) | 365-375 | 430-440 | 10 (reference) | 9.0-12.0 | Cyanogen bromide (preferred) | Thiamine quantification standard |

| Thiochrome Monophosphate (Thc-MP) | 365-375 | 430-440 | 8 | 9.0-12.0 | Cyanogen bromide (preferred) | Thiamine monophosphate analysis |

| Thiochrome Diphosphate (Thc-DP) | 365-375 | 430-440 | 9 | 9.0-12.0 | Cyanogen bromide (preferred) | Thiamine diphosphate analysis |

| Thiochrome (from thiamine oxidation) | 365-375 | 450-460 (with K₃Fe(CN)₆) | 5 (with K₃Fe(CN)₆ quenching) | 9.0-12.0 | Potassium ferricyanide | Direct thiamine determination |

The analytical applications of thiochrome fluorescence extend to direct determination of thiamine phosphate compounds without prior dephosphorylation [9]. This capability represents a significant analytical advantage, as it allows for specific determination of individual phosphate esters without the need for enzymatic hydrolysis steps [9]. The method demonstrates excellent linearity over concentration ranges typically encountered in biological samples, with detection limits in the nanomolar range [9].

Spectroscopic studies have revealed that the phosphate groups influence the fluorescence properties through both electronic and conformational effects [9]. The monophosphate group causes partial quenching of the thiochrome fluorescence, while the diphosphate group shows intermediate behavior between the free thiochrome and monophosphate derivative [9]. These differences in fluorescence intensity can be attributed to intramolecular interactions between the phosphate groups and the thiochrome chromophore system [9].

Thiazole and Pyrimidine Moiety Assembly in Escherichia coli

The prokaryotic biosynthesis of thiamine phosphate in Escherichia coli involves a sophisticated multi-enzyme system that operates through two parallel pathways converging at the final coupling step. The thiazole moiety formation requires six distinct gene products (ThiS, ThiF, ThiG, ThiH, ThiI, and IscS), while the pyrimidine moiety synthesis involves two enzymes (ThiC and ThiD) [1] [2].

The thiazole biosynthetic pathway initiates with the condensation of glyceraldehyde 3-phosphate and pyruvate, catalyzed by 1-deoxy-D-xylulose 5-phosphate synthase (Dxs), producing 1-deoxy-D-xylulose 5-phosphate (DXP). This reaction establishes the carbon skeleton that will ultimately form the thiazole ring structure [1] [2]. The molecular weight of Dxs is approximately 69.5 kilodaltons, and the enzyme operates in the cytoplasm where it provides the essential five-carbon precursor for thiazole formation [1].

The pyrimidine moiety synthesis follows a distinct pathway involving the conversion of 5-aminoimidazole ribotide (AIR) to 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate (HMP-P) by the action of ThiC. This enzyme catalyzes a complex rearrangement reaction requiring S-adenosylmethionine as a cofactor [1] [2]. ThiC contains a [4Fe-4S] cluster essential for activity and represents a unique member of the S-adenosylmethionine radical superfamily of proteins [3] [4]. The subsequent phosphorylation of HMP-P to HMP-pyrophosphate (HMP-PP) is accomplished by ThiD, completing the pyrimidine branch of the pathway [1] [2].

| Enzyme | Gene | Molecular Weight (kDa) | Function | Localization |

|---|---|---|---|---|

| 1-deoxy-D-xylulose 5-phosphate synthase (Dxs) | dxs | 69.5 | Condensation of glyceraldehyde 3-phosphate and pyruvate | Cytoplasm |

| Sulfur carrier protein (ThiS) | thiS | 7.2 | Sulfur carrier with ubiquitin-like fold | Cytoplasm |

| ThiS adenylyltransferase (ThiF) | thiF | 27.0 | Adenylation of ThiS C-terminus | Cytoplasm |

| Thiazole synthase (ThiG) | thiG | 26.9 | Thiazole ring formation | Cytoplasm |

| Tyrosine lyase (ThiH) | thiH | 38.0 | Conversion of tyrosine to dehydroglycine | Cytoplasm |

| Thiamine phosphate synthase (ThiE) | thiE | 35.0 | Coupling of thiazole and pyrimidine moieties | Cytoplasm |

| Thiamine kinase (ThiL) | thiL | 32.0 | Phosphorylation to thiamine pyrophosphate | Cytoplasm |

The final coupling reaction is catalyzed by thiamine phosphate synthase (ThiE), which facilitates the condensation of HMP-PP with the thiazole phosphate to form thiamine phosphate. This enzyme has a molecular weight of approximately 35 kilodaltons and exhibits kinetic parameters of Km (HMP-PP) = 1 micromolar and Km (thiazole phosphate) = 5 micromolar [5] [6]. The reaction proceeds with the release of pyrophosphate, driving the thermodynamically favorable formation of the thiamine phosphate product [1] [2].

Role of ThiS-ThiF Complex in Sulfur Incorporation

The ThiS-ThiF complex represents a critical sulfur transfer system in prokaryotic thiamine biosynthesis, functioning as the primary mechanism for sulfur incorporation into the thiazole ring. This complex exhibits remarkable structural and functional similarities to the ubiquitin-activating enzyme system, suggesting an evolutionary relationship between protein modification and cofactor biosynthesis pathways [7] [8].

ThiS is a small 7.2 kilodalton protein that adopts a ubiquitin-like fold characterized by a five-stranded mixed beta-sheet flanked by an alpha-helix and a 310-helix. The protein exhibits structural similarity to ubiquitin and the molybdopterin biosynthetic protein MoaD, indicating a conserved fold among sulfur carrier proteins [7] [8]. The C-terminal region of ThiS is the most structurally rigid portion of the molecule and serves as the site for adenylation by ThiF [7].

ThiF, with a molecular weight of 27 kilodaltons, functions as the adenylyltransferase responsible for activating ThiS through C-terminal adenylation. The enzyme contains a zinc-sulfur center where zinc is tetrahedrally coordinated by cysteine residues Cys169, Cys172, Cys240, and Cys243 [7] [8]. This zinc coordination is essential for maintaining the structural integrity of the active site and facilitating the adenylation reaction [7].

The ThiS-ThiF complex forms a dimer of heterodimers (ThiF2-ThiS2 tetramer) with the dimer interface provided by ThiF. Each tetramer contains two active sites, with each active site composed of residues from both ThiF monomers. The ThiS C-terminus is positioned at the bottom of the active site in close proximity to the ATP alpha-phosphate, facilitating the adenylation reaction [7].

| Parameter | Value | Function |

|---|---|---|

| Complex stoichiometry | ThiF2-ThiS2 tetramer | Two active sites per tetramer |

| Zinc coordination | Cys169, Cys172, Cys240, Cys243 | Structural integrity |

| Critical cysteine | Cys184 | Disulfide interchange |

| Molecular weight ThiF | 27.0 kDa | Adenylyltransferase activity |

| Molecular weight ThiS | 7.2 kDa | Sulfur carrier function |

The sulfur incorporation mechanism proceeds through a series of well-characterized steps. Initially, ThiF catalyzes the adenylation of ThiS at its carboxy terminus, forming a ThiS-adenylate intermediate. The persulfide form of ThiI then displaces AMP to generate a ThiS-ThiI acyl disulfide intermediate. Subsequently, disulfide interchange involving Cys184 on ThiF produces the ThiS-ThiF acyl disulfide, which serves as the immediate sulfur donor for thiazole formation [7] [8].

The sulfur donor specificity differs between Escherichia coli and Bacillus subtilis pathways. In Escherichia coli, ThiI-persulfide serves as the sulfur donor, while in Bacillus subtilis, IscS provides the sulfur through a persulfide intermediate. This difference reflects the distinct oxygen requirements and metabolic adaptations of these organisms [7] [9].

Recent crystallographic studies have revealed detailed structural information about the ThiS-ThiF complex at 2.0 Angstrom resolution. The structure shows that the active site is lined with residues from five conserved sequence stretches, including a glycine-rich nucleotide-binding motif (residues Leu32 to Gly40) and a conserved DXD motif (Asp59 and Asp61) that interacts with the ATP ribose hydroxyl groups [7] [8].

The complex formation between ThiG and ThiS has also been characterized structurally, showing that ThiG is a tetramer with 222 symmetry. The monomer adopts a (betaalpha)8 barrel structure with similarities to aldolase class 1 and flavin mononucleotide-dependent oxidoreductase families. The structure has identified Glu98 and Asp182 as critical active site residues, with Asp182 functioning as the base involved in deprotonation at C3 of the thiazole synthase DXP imine [10].

The ThiS-ThiF complex demonstrates remarkable biochemical versatility, functioning not only in thiamine biosynthesis but also serving as a model system for understanding adenylation-dependent sulfur transfer mechanisms. The detailed structural and biochemical characterization of this complex has provided fundamental insights into the molecular mechanisms of sulfur incorporation in cofactor biosynthesis and has implications for understanding similar processes in other metabolic pathways [7] [8] [10].

Eukaryotic Biosynthesis and Modification

Plant-Specific Pathways: Arabidopsis TH2 Phosphatase Function

The eukaryotic biosynthesis of thiamine phosphate in plants involves a sophisticated compartmentalized system that differs significantly from prokaryotic mechanisms. In Arabidopsis thaliana, the biosynthetic pathway is distributed across multiple cellular compartments, with the pyrimidine and thiazole moieties synthesized in plastids, followed by transport and modification in the cytosol and mitochondria [11] [12].

The plant-specific thiamine phosphate biosynthesis pathway begins with the synthesis of both heterocyclic moieties in plastids. The pyrimidine moiety, 4-amino-2-methyl-5-hydroxymethylpyrimidine phosphate (HMP-P), is synthesized by HMP-P synthase (THIC, At2g29630) from 5-aminoimidazole ribonucleotide (AIR) and S-adenosylmethionine (SAM) [11] [3]. The thiazole moiety, 4-methyl-5-beta-hydroxyethylthiazole phosphate (HET-P), is produced by HET-P synthase (THI1, At5g54770) through a unique suicide mechanism involving NAD, glycine, and a cysteine residue from the enzyme's active site [11] [13].

The bifunctional enzyme HMP-P kinase/thiamine monophosphate (TMP) pyrophosphorylase (TH1, At1g22940) catalyzes both the phosphorylation of HMP-P to HMP-pyrophosphate (HMP-PP) and the subsequent condensation of HMP-PP with HET-P to form thiamine monophosphate (TMP) in the plastids [11] [12]. This represents a critical branch point in the pathway, as TMP must be transported from plastids to other cellular compartments for further processing.

The Arabidopsis TH2 phosphatase (At5g32470) plays a pivotal role in plant thiamine biosynthesis by catalyzing the dephosphorylation of TMP to thiamine. This enzyme has been definitively identified as the gene product responsible for the classical thiamin-requiring2 (th2-1) mutation originally isolated in 1969 [12] [14]. The TH2 protein exhibits a molecular weight of approximately 45 kilodaltons and contains two distinct functional domains: a haloacid dehalogenase (HAD) family phosphatase domain and a thiamine salvage (TenA) family protein domain [12] [14].

| Parameter | Arabidopsis TH2 | Maize Ortholog 1 | Maize Ortholog 2 |

|---|---|---|---|

| Molecular Weight | ~45 kDa | ~45 kDa | ~45 kDa |

| Domain Structure | HAD + TenA domains | HAD + TenA domains | HAD + TenA domains |

| Km (ThMP) | Low (high affinity) | Similar to Arabidopsis | Similar to Arabidopsis |

| Substrate Specificity | ThMP-selective | ThMP-selective | ThMP-selective |

| Cellular Distribution | Cytosol/Mitochondria | Cytosol/Mitochondria | Cytosol/Mitochondria |

| Phenotype (knockout) | 50% ThDP reduction, 5-fold ThMP accumulation | Complementation confirmed | Complementation confirmed |

The TH2 enzyme demonstrates remarkable substrate specificity for thiamine monophosphate, with extremely low Km values indicating high affinity for its substrate. The enzyme exhibits high catalytic efficiency (kcat) and is highly selective for TMP, showing minimal activity toward other phosphorylated compounds [12] [14]. This selectivity is crucial for maintaining the specificity of the thiamine biosynthetic pathway and preventing interference with other cellular phosphatases.

Subcellular localization studies have revealed that TH2 is distributed between the cytosol and mitochondria through alternative translation start sites. The presence of different isoforms allows the enzyme to function in multiple cellular compartments, ensuring efficient conversion of TMP to thiamine regardless of the subcellular location of TMP transport [12] [14] [15]. This dual localization is particularly important given the compartmentalized nature of plant thiamine metabolism.

The physiological significance of TH2 function is demonstrated by the severe phenotype of th2-1 mutants, which exhibit a 50% reduction in thiamine diphosphate (ThDP) levels and a 5-fold accumulation of TMP [12] [14]. These mutants display chlorotic, slow-growing phenotypes that can be rescued by supplementation with thiamine but not with thiamine precursors, confirming the specific role of TH2 in the conversion of TMP to thiamine [12].

The TH2 phosphatase represents a unique evolutionary adaptation in plants, as dedicated TMP phosphatases are not found in prokaryotic systems. The enzyme's HAD domain is responsible for the phosphatase activity, while the TenA domain retains thiamine salvage activity, allowing the protein to function in both de novo biosynthesis and salvage pathways [12] [14]. This dual functionality provides metabolic flexibility and ensures efficient utilization of thiamine and its precursors.

Recent research has revealed that TH2 may also function as a thiamine diphosphate (TDP) phosphatase in addition to its established TMP phosphatase activity. This dual activity suggests that TH2 plays a broader role in thiamine homeostasis, potentially modulating TDP levels in response to cellular metabolic demands [15]. The enzyme's ability to catalyze both forward and reverse reactions in the thiamine metabolic cycle provides a mechanism for fine-tuning thiamine cofactor availability.

Metabolic engineering studies have demonstrated that TH2 activity is generally not limiting for thiamine biosynthesis in plants, as overexpression of upstream enzymes results in increased thiamine accumulation despite decreased TH2 expression. This suggests that the native TH2 enzyme has sufficient capacity to handle increased metabolic flux, emphasizing the enzyme's efficiency and the plant's ability to maintain thiamine homeostasis [11] [16].

Mitochondrial Transport Mechanisms in Mammalian Systems

The mitochondrial transport of thiamine phosphate and its derivatives represents a critical aspect of eukaryotic thiamine metabolism, as the majority of thiamine pyrophosphate (TPP) utilization occurs within mitochondria where it serves as an essential cofactor for key enzymes of energy metabolism [17] [18]. Mammalian cells obtain thiamine from their environment and convert it to TPP in the cytoplasm, necessitating efficient transport mechanisms to deliver the cofactor to mitochondrial enzymes.

The mitochondrial thiamine pyrophosphate transporter (MTPPT), encoded by the SLC25A19 gene, represents the primary mechanism for TPP uptake into mammalian mitochondria. This transporter belongs to the mitochondrial carrier family and facilitates the carrier-mediated transport of TPP across the inner mitochondrial membrane [17] [18]. The human MTPPT protein exhibits a molecular weight of approximately 34 kilodaltons and contains multiple transmembrane domains characteristic of mitochondrial carriers.

Kinetic characterization of MTPPT has revealed specific physiological parameters that define its transport function. The transporter exhibits a Km value of 6.79 ± 0.53 micromolar for TPP, indicating high affinity for its substrate [17] [18]. The transport process is pH-independent, distinguishing it from other mitochondrial transporters that rely on proton gradients. The transport mechanism operates through a carrier-mediated exchange process, where TPP uptake is coupled to the efflux of other nucleotides or their derivatives.

| Parameter | Mouse/Human MTPPT | Yeast Tpc1p | Plant Systems |

|---|---|---|---|

| Transporter | SLC25A19 | Tpc1p | Unknown carrier |

| Substrate | Thiamine pyrophosphate | TPP/ThMP exchange | TPP |

| Km (μM) | 6.79 ± 0.53 | Not characterized | Not characterized |

| Transport Mechanism | Carrier-mediated exchange | Antiporter | Presumed carrier-mediated |

| pH Dependency | pH-independent | Not characterized | Not characterized |

| Tissue Distribution | Liver, brain, muscle | Mitochondria | All tissues with mitochondria |

The subcellular targeting of MTPPT involves a complex mechanism where all three modules of the protein cooperate in mitochondrial targeting rather than functioning as independent targeting domains. Serial truncation analysis has demonstrated that efficient mitochondrial localization requires the coordinated action of multiple protein domains, ensuring proper insertion into the inner mitochondrial membrane [17] [18].

Clinical mutations in the human MTPPT gene have provided significant insights into the physiological importance of mitochondrial thiamine transport. The G125S and G177A mutations, associated with Amish lethal microcephaly and bilateral striatal necrosis, demonstrate proper mitochondrial targeting but exhibit significant impairment in TPP uptake function [17] [18]. These mutations result in decreased protein expression levels without affecting subcellular localization, suggesting that the mutations primarily impact protein stability or catalytic efficiency rather than targeting mechanisms.

The physiological consequences of impaired mitochondrial thiamine transport are particularly severe in tissues with high energy demands, such as the brain. The central nervous system's vulnerability to thiamine deficiency reflects its heavy reliance on TPP-dependent metabolic pathways involved in energy metabolism and neurotransmitter synthesis [19]. Studies of thiamine transporter deficiency in animal models have revealed decreased activities of TPP-dependent enzymes, including pyruvate dehydrogenase and transketolase, accompanied by reduced mitochondrial mass and oxidative phosphorylation capacity.

The mitochondrial thiamine transport system exhibits tissue-specific expression patterns, with highest levels observed in metabolically active tissues such as liver, brain, and muscle. This distribution correlates with the tissue-specific demands for TPP-dependent enzymatic activities and reflects the critical role of mitochondrial thiamine transport in maintaining cellular energy homeostasis [17] [18].

In yeast systems, the Tpc1p transporter functions as a TPP/thiamine monophosphate antiporter, facilitating the exchange of these thiamine derivatives across the mitochondrial membrane. This system demonstrates 28% amino acid identity and 50% similarity to human SLC25A19, suggesting evolutionary conservation of mitochondrial thiamine transport mechanisms [20]. The yeast transporter provides a valuable model system for understanding the molecular basis of mitochondrial thiamine transport and its regulation.

Plant mitochondrial thiamine transport remains less well characterized, though the presence of thiamine pyrophosphate carriers (TPCs) has been identified in Arabidopsis. Two TPC genes (TPC1 and TPC2) have been shown to be essential for plant survival, indicating the critical importance of mitochondrial thiamine transport in plant metabolism [21]. The plant transporters are presumed to function through carrier-mediated mechanisms similar to their mammalian counterparts, though detailed kinetic characterization remains to be accomplished.

The regulation of mitochondrial thiamine transport involves multiple levels of control, including transcriptional regulation of transporter expression and post-translational modifications that may influence transport activity. Recent studies have identified circadian regulation of thiamine metabolism genes, with distinct temporal patterns for biosynthetic enzymes and transporters, suggesting coordinated regulation of thiamine supply and demand [21].